2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride

Medicinal Chemistry Scaffold Hopping ERSR Activation

The compound 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride (CAS: 1609409-16-6) is a spirocyclic chemical building block featuring a 2,9-diazaspiro[5.5]undecane core, N-methyl substitution on the lactam nitrogen, and a dihydrochloride salt form (C10H20Cl2N2O, MW 255.18). The 2,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inducers of endoplasmic reticulum stress response (ERSR) with cytotoxic activity in 3D glioma models, as well as orexin receptor antagonists.

Molecular Formula C10H20Cl2N2O
Molecular Weight 255.18 g/mol
CAS No. 1609409-16-6
Cat. No. B1432142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride
CAS1609409-16-6
Molecular FormulaC10H20Cl2N2O
Molecular Weight255.18 g/mol
Structural Identifiers
SMILESCN1CC2(CCC1=O)CCNCC2.Cl.Cl
InChIInChI=1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H
InChIKeyHANZHFGJMOXVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,9-diazaspiro[5.5]undecan-3-one Dihydrochloride (1609409-16-6) | Spirocyclic Scaffold for CNS & Oncology Research


The compound 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride (CAS: 1609409-16-6) is a spirocyclic chemical building block featuring a 2,9-diazaspiro[5.5]undecane core, N-methyl substitution on the lactam nitrogen, and a dihydrochloride salt form (C10H20Cl2N2O, MW 255.18) . The 2,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inducers of endoplasmic reticulum stress response (ERSR) with cytotoxic activity in 3D glioma models, as well as orexin receptor antagonists [1]. This specific dihydrochloride salt is supplied as a solid at 95% purity and is primarily positioned as a versatile intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one Dihydrochloride Cannot Be Casually Substituted with Other Spirocyclic Amines


Despite sharing the 2,9-diazaspiro[5.5]undecane core, subtle structural variations profoundly impact biological activity, making generic substitution high-risk. SAR studies on this chemotype reveal an exceptionally tight structure-activity relationship: replacement of the spirocyclic core with acyclic, monocyclic, or bicyclic fused-ring systems completely abolishes ERSR activity [1]. Within the spirocyclic series, even conservative modifications to peripheral substituents can trigger complete loss of potency. The N-methyl lactam moiety in the target compound confers distinct conformational constraints and hydrogen-bonding properties compared to the unsubstituted 2,9-diazaspiro[5.5]undecan-3-one (CAS 1350521-73-1) or the reduced 2,9-diazaspiro[5.5]undecane analogs. Furthermore, the dihydrochloride salt form provides controlled aqueous solubility and solid-state stability critical for reproducible biological assay preparation, distinguishing it from the free base form (CAS 1268334-75-3) which exhibits different handling and dissolution characteristics . Selection of the correct intermediate therefore directly determines the validity of downstream SAR conclusions.

Quantitative Comparative Evidence for 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one Dihydrochloride


Spirocyclic Core Integrity: 2,9-Diazaspiro[5.5]undecane vs. Acyclic and Fused-Ring Bioisosteres

In a systematic SAR study of 2,9-diazaspiro[5.5]undecane-based ERSR activators, the intact spirocyclic core of compound 8 was essential for activity. Replacement of the 2,9-diazaspiro[5.5]undecane core with several acyclic, monocyclic, bicyclic, or fused ring systems resulted in complete loss of grp78-luciferase reporter activation, demonstrating that the spirocyclic architecture is non-redundant with simpler amine scaffolds [1].

Medicinal Chemistry Scaffold Hopping ERSR Activation

Salt Form Differentiation: Dihydrochloride vs. Free Base Solubility and Handling

The target compound is supplied as a dihydrochloride salt (2HCl), whereas the corresponding free base 2-methyl-2,9-diazaspiro[5.5]undecan-3-one (CAS 1268334-75-3) is a distinct chemical entity with differing physicochemical properties. The dihydrochloride form is a solid at room temperature with specified storage at ambient conditions, while the free base (MW 182.26) has a calculated LogP differing from the ionized form and lacks the counterion-enhanced aqueous solubility profile . The dihydrochloride salt enables direct dissolution in aqueous buffers for biological assays without the need for organic co-solvents that may interfere with cellular readouts .

Pre-formulation Solubility Salt Selection

N-Methyl Substitution: Conformational Constraint vs. Unsubstituted Lactam

The N-methyl group on the lactam nitrogen of 2-methyl-2,9-diazaspiro[5.5]undecan-3-one introduces a defined conformational bias and eliminates the hydrogen-bond donor capacity of the secondary amide present in the des-methyl analog 2,9-diazaspiro[5.5]undecan-3-one (CAS 1350521-73-1) . In the broader 2,9-diazaspiro[5.5]undecane SAR landscape, the amide carbonyl and its substitution pattern are critical for potency; SAR around compound 8 demonstrated that the amide functionality is strongly preferred over sulfonamide or methylene replacements, with the latter modifications decreasing potency [1]. While direct comparative data for the N-methyl vs. N-H pair at this specific position is not published, the class-level SAR indicates that modifications to the amide region are poorly tolerated, suggesting that the N-methyl variant presents a distinct pharmacological profile from its unsubstituted counterpart.

Conformational Analysis Lactam Chemistry Receptor Binding

Optimal Procurement Scenarios for 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one Dihydrochloride


Lead Optimization in Oncology: ERSR-Targeted Library Synthesis

Medicinal chemistry teams developing ERSR activators for glioblastoma or other cancers can use this dihydrochloride as a key intermediate for SAR expansion around the N-9 position of the 2,9-diazaspiro[5.5]undecane core. The PLOS ONE study established that the intact spirocyclic core is essential for grp78-luciferase activation, and the N-9 position tolerates diverse substitutions including diphenylmethyl and heterocyclic groups [1]. The dihydrochloride salt form enables direct use in parallel synthesis workflows without additional salt conversion steps.

Orexin Receptor Antagonist Scaffold Development

The 2,9-diazaspiro[5.5]undecane scaffold is claimed in multiple patent families as orexin receptor antagonists for sleep disorders [1]. This specific N-methyl lactam building block provides a differentiated starting point for exploring OX1/OX2 selectivity, as the methyl substitution on the lactam nitrogen modulates the hydrogen-bonding profile compared to unsubstituted analogs. Procuring the dihydrochloride ensures batch-to-batch consistency in salt stoichiometry critical for reproducible in vivo PK studies.

CNS Drug Discovery: Spirocyclic Fragment Library Expansion

The 2,9-diazaspiro[5.5]undecane core is increasingly utilized as a three-dimensional fragment in CNS drug discovery due to its conformational rigidity and favorable CNS MPO profile [1]. The N-methyl lactam variant occupies a distinct chemical space compared to the more common 2,9-diazaspiro[5.5]undecane or 1,9-diazaspiro[5.5]undecane scaffolds. The dihydrochloride salt ensures aqueous solubility for fragment-based screening by SPR or NMR at physiologically relevant buffer conditions.

Academic Chemical Biology: ERSR Pathway Probe Development

Research groups investigating the endoplasmic reticulum stress response as a therapeutic vulnerability in cancer can employ this compound as a validated starting point for probe development. The published SAR demonstrates that the spirocyclic core is irreplaceable for ERSR activation [1], reducing the risk of false-negative results from scaffold hopping. The commercial availability of the dihydrochloride at 95% purity from multiple reputable vendors ensures accessibility for academic budgets and rapid experimental initiation.

Quote Request

Request a Quote for 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.